Cas no 210827-34-2 (4-(1-hydroxy-1-methyl-ethyl)furan-2-sulfonamide)
4-(1-hydroxy-1-methyl-ethyl)furan-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-hydroxypropan-2-yl)furan-2-sulfonamide
- 2-Furansulfonamide, 4-(1-hydroxy-1-methylethyl)-
- 4-(1-Methyl-1-hydroxyethyl)furan-2-sulfonamide
- 4-(1-hydroxy-1-methyl-ethyl)furan-2-sulfonamide
- DTXSID20436448
- SCHEMBL6869002
- 4-(1-Hydroxy-1-methylethyl)-2-furansulfonamide
- 210827-34-2
- AS-67625
- CS-0119750
- AKOS037646253
- A12262
- EN300-216933
- DB-183736
- MFCD27937061
- KIA82734
- 823-898-3
- AC-37752
-
- MDL: MFCD27937061
- Inchi: 1S/C7H11NO4S/c1-7(2,9)5-3-6(12-4-5)13(8,10)11/h3-4,9H,1-2H3,(H2,8,10,11)
- InChI Key: RZNNEQHIXCRCKM-UHFFFAOYSA-N
- SMILES: S(C1=CC(=CO1)C(C)(C)O)(N)(=O)=O
Computed Properties
- Exact Mass: 205.04087901g/mol
- Monoisotopic Mass: 205.04087901g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 102
- XLogP3: -0.4
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 259.7±33.0 °C at 760 mmHg
- Flash Point: 110.8±25.4 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
4-(1-hydroxy-1-methyl-ethyl)furan-2-sulfonamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(1-hydroxy-1-methyl-ethyl)furan-2-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM327928-50g |
4-(2-hydroxypropan-2-yl)furan-2-sulfonamide |
210827-34-2 | 95%+ | 50g |
$2344 | 2021-08-18 | |
| TRC | B447683-2.5mg |
4-(2-hydroxypropan-2-yl)furan-2-sulfonamide |
210827-34-2 | 2.5mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B447683-5mg |
4-(2-hydroxypropan-2-yl)furan-2-sulfonamide |
210827-34-2 | 5mg |
$ 92.00 | 2023-04-18 | ||
| TRC | B447683-25mg |
4-(2-hydroxypropan-2-yl)furan-2-sulfonamide |
210827-34-2 | 25mg |
$ 310.00 | 2023-04-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H908555-100mg |
4-(2-hydroxypropan-2-yl)furan-2-sulfonamide |
210827-34-2 | 95% | 100mg |
3,240.00 | 2021-05-17 | |
| Chemenu | CM327928-250mg |
4-(2-hydroxypropan-2-yl)furan-2-sulfonamide |
210827-34-2 | 95%+ | 250mg |
$528 | 2023-03-07 | |
| Chemenu | CM327928-500mg |
4-(2-hydroxypropan-2-yl)furan-2-sulfonamide |
210827-34-2 | 95%+ | 500mg |
$704 | 2023-03-07 | |
| Chemenu | CM327928-1g |
4-(2-hydroxypropan-2-yl)furan-2-sulfonamide |
210827-34-2 | 95%+ | 1g |
$881 | 2023-03-07 | |
| Chemenu | CM327928-5g |
4-(2-hydroxypropan-2-yl)furan-2-sulfonamide |
210827-34-2 | 95%+ | 5g |
$2582 | 2023-03-07 | |
| Chemenu | CM327928-10g |
4-(2-hydroxypropan-2-yl)furan-2-sulfonamide |
210827-34-2 | 95%+ | 10g |
$3830 | 2023-03-07 |
4-(1-hydroxy-1-methyl-ethyl)furan-2-sulfonamide Suppliers
4-(1-hydroxy-1-methyl-ethyl)furan-2-sulfonamide Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 4-(1-hydroxy-1-methyl-ethyl)furan-2-sulfonamide
Introduction to 4-(1-hydroxy-1-methyl-ethyl)furan-2-sulfonamide (CAS No. 210827-34-2)
4-(1-hydroxy-1-methyl-ethyl)furan-2-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 210827-34-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the sulfonamide class, which is well-documented for its diverse biological activities and therapeutic potential. The structural features of 4-(1-hydroxy-1-methyl-ethyl)furan-2-sulfonamide make it a promising candidate for further investigation in drug discovery, particularly in the development of novel therapeutic agents.
The molecular structure of this compound incorporates a furan ring, which is a five-membered heterocyclic aromatic ring containing one oxygen atom. This furan moiety is linked to a sulfonamide group at the 2-position, and an N-substituent at the 4-position is replaced by a 1-hydroxy-1-methyl-ethyl group. This unique substitution pattern contributes to the compound's distinct chemical properties and potential biological interactions. The presence of both hydroxyl and methyl groups in the side chain enhances its reactivity and solubility, making it suitable for various biochemical applications.
In recent years, sulfonamides have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The furan-2-sulfonamide core structure has been particularly explored for its ability to interact with biological targets such as enzymes and receptors. For instance, derivatives of this class have shown promise in inhibiting bacterial enzymes like dihydropteroate synthase (DHPS), which is crucial for bacterial folate metabolism. This mechanism of action has been exploited in the development of antibiotics that target pathogenic bacteria.
The 1-hydroxy-1-methyl-ethyl substituent in 4-(1-hydroxy-1-methyl-ethyl)furan-2-sulfonamide introduces additional functional groups that can participate in hydrogen bonding and other non-covalent interactions with biological targets. These interactions are critical for modulating the compound's binding affinity and specificity. Studies have demonstrated that modifications in the side chain can significantly alter the pharmacokinetic properties of sulfonamides, including their absorption, distribution, metabolism, and excretion (ADME) profiles.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 4-(1-hydroxy-1-methyl-ethyl)furan-2-sulfonamide with various biological targets. These computational studies have revealed potential interactions with enzymes involved in metabolic pathways relevant to cancer progression. For example, preliminary docking studies suggest that this compound may inhibit kinases or other enzymes that play a role in cell proliferation and survival. Such findings highlight its potential as an anti-cancer agent.
The synthesis of 4-(1-hydroxy-1-methyl-ethyl)furan-2-sulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the furan ring, introduction of the sulfonamide group, and functionalization of the side chain. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to enhance reaction efficiency and selectivity. These methods are essential for producing complex molecules like 4-(1-hydroxy-1-methyl-ethyl)furan-2-sulfonamide with minimal byproducts.
The pharmacological evaluation of 4-(1-hydroxy-1-methyl-ethyl)furan-2-sulfonamide has been conducted using both in vitro and in vivo models. In vitro assays have assessed its activity against various bacterial strains, demonstrating promising antibacterial effects comparable to known sulfonamides. Additionally, preclinical studies have explored its potential as an anti-inflammatory agent by evaluating its ability to modulate cytokine production and inhibit inflammatory pathways. These studies provide valuable insights into its therapeutic potential.
The safety profile of 4-(1-hydroxy-1-methyl-ethyl)furan-2-sulfonamide is another critical aspect that has been examined through toxicological studies. Acute toxicity tests have indicated low toxicity at moderate doses, suggesting its safety for further development. However, long-term studies are necessary to assess any potential cumulative effects or chronic toxicity associated with repeated exposure. These safety assessments are essential for ensuring that the compound can be developed into a safe and effective therapeutic agent.
The future direction of research on 4-(1-hydroxy-1-methyl-ethyl)furan-2-sulfonamide includes exploring its potential as a lead compound for drug development. Structure-based drug design approaches can be employed to optimize its activity against specific targets while minimizing side effects. Additionally, combination therapy strategies involving this compound with other drugs may enhance therapeutic efficacy in treating complex diseases such as cancer or inflammatory disorders.
In conclusion,4-(1-hydroxy-1-methyl-ethyl)furan-2-sulfonamide (CAS No. 210827-34-2) is a structurally unique sulfonamide derivative with significant pharmaceutical promise. Its combination of a furan ring and specialized side chain makes it a versatile candidate for drug discovery efforts aimed at developing novel therapeutic agents against various diseases. Ongoing research continues to uncover its potential applications, paving the way for innovative treatments in medicine.
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